methyl 4-bromo-2-methyl-5-sulfamoylbenzoate
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Overview
Description
Methyl 4-bromo-2-methyl-5-sulfamoylbenzoate is an organic compound with the molecular formula C9H10BrNO4S It is a derivative of benzoic acid, featuring a bromine atom, a methyl group, and a sulfamoyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
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Bromination: : The synthesis begins with the bromination of 2-methylbenzoic acid to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
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Sulfamoylation: : The next step involves the introduction of the sulfamoyl group. This can be done by reacting the brominated intermediate with sulfamoyl chloride (SO2Cl2) in the presence of a base like pyridine or triethylamine.
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Esterification: : Finally, the carboxylic acid group is esterified to form the methyl ester. This can be achieved using methanol (CH3OH) and a strong acid catalyst such as sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of methyl 4-bromo-2-methyl-5-sulfamoylbenzoate typically follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The bromine atom in methyl 4-bromo-2-methyl-5-sulfamoylbenzoate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
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Oxidation and Reduction: : The compound can be oxidized or reduced under specific conditions. For instance, the sulfamoyl group can be oxidized to a sulfonyl group using strong oxidizing agents like potassium permanganate (KMnO4).
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Hydrolysis: : The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Products depend on the nucleophile used, such as methyl 4-amino-2-methyl-5-sulfamoylbenzoate.
Oxidation: Methyl 4-bromo-2-methyl-5-sulfonylbenzoate.
Hydrolysis: 4-Bromo-2-methyl-5-sulfamoylbenzoic acid.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-bromo-2-methyl-5-sulfamoylbenzoate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The sulfamoyl group is known for its bioactivity, and derivatives of this compound may exhibit antibacterial, antifungal, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-methyl-5-sulfamoylbenzoate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate: Similar structure but with a methoxy group instead of a methyl group.
Methyl 2-bromo-5-sulfamoylbenzoate: Bromine atom at the 2-position instead of the 4-position.
Methyl 4-bromo-2-methylbenzoate: Lacks the sulfamoyl group.
Uniqueness
Methyl 4-bromo-2-methyl-5-sulfamoylbenzoate is unique due to the presence of both a bromine atom and a sulfamoyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential bioactivity, making it a versatile compound for various applications.
Properties
CAS No. |
176309-09-4 |
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Molecular Formula |
C9H10BrNO4S |
Molecular Weight |
308.1 |
Purity |
95 |
Origin of Product |
United States |
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